molecular formula C19H22NO3+ B1248517 Thebaine(1+)

Thebaine(1+)

Cat. No.: B1248517
M. Wt: 312.4 g/mol
InChI Key: FQXXSQDCDRQNQE-VMDGZTHMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thebaine is a naturally occurring benzylisoquinoline alkaloid (BIA) derived from the opium poppy, Papaver somniferum L. . While it possesses minimal intrinsic analgesic action, it serves as an indispensable precursor in the chemical synthesis of a wide range of critical therapeutic opiates and research compounds . Its primary research value lies in its role as an obligate intermediate in the biosynthetic pathway for the production of narcotic analgesics such as codeine and morphine . Furthermore, through controlled chemical modification, thebaine is a key starting material for the semi-synthesis of potent 14-hydroxy opioid medications, including oxycodone, oxymorphone, the opioid antagonist naloxone, and the partial agonist buprenorphine, which is used to treat opioid use disorder . The study of its biosynthesis has advanced significantly with the identification of thebaine synthase 2 (THS2), an enzyme that catalyzes the final step in its formation in the poppy, enhancing the efficiency of its production . This makes Thebaine(1+) a vital standard and reagent for researchers in pharmaceutical development, analytical method validation, metabolic engineering, and investigations into the structure-activity relationships of opioid ligands . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

Molecular Formula

C19H22NO3+

Molecular Weight

312.4 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium

InChI

InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/p+1/t13-,18+,19+/m1/s1

InChI Key

FQXXSQDCDRQNQE-VMDGZTHMSA-O

Isomeric SMILES

C[NH+]1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC

Canonical SMILES

C[NH+]1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC

Origin of Product

United States

Scientific Research Applications

Biocatalytic Applications

Conversion to Codeine
Recent advancements in biocatalysis have highlighted the potential of thebaine as a precursor for the synthesis of codeine. A study demonstrated the use of engineered Escherichia coli strains that express specific enzymes to convert thebaine to codeine with significantly improved yields and productivity. The introduction of a cell compartmentalization strategy resulted in a codeine yield increase from 19% to 64%, showcasing a remarkable enhancement in biotransformation efficiency compared to traditional methods .

Table 1: Biocatalytic Conversion Efficiency

BiocatalystCodeine Yield (%)Volumetric Productivity (g/(L·h))
Yeast1.80.0006
E. coli (without NISO)480.10
E. coli (with NISO)640.19

This innovative approach not only improves the yield of codeine but also reduces the formation of undesired byproducts like neopine, making it a promising method for industrial applications .

Toxicological Studies

Acute Poisoning Cases
Thebaine has been associated with significant toxicity, particularly when ingested in high concentrations through products like poppy seed tea. A cluster of acute poisoning cases in Australia revealed severe neuromuscular symptoms including muscle spasms, rigidity, convulsions, and even cardiac arrest linked to elevated blood concentrations of thebaine . The median admission concentration was reported at 1.6 mg/L, with severe toxicity appearing dose-dependent.

Table 2: Clinical Outcomes from Thebaine Poisoning

SymptomNumber of Cases
Muscle Spasms40
Rigidity9
Convulsions6
Acute Kidney Injury5
Cardiac Arrest2
Death1

These findings underscore the need for careful monitoring and regulation of products containing thebaine to prevent accidental poisonings .

Therapeutic Potential

Pharmacological Research
Thebaine's unique pharmacological properties have sparked interest in its potential therapeutic applications. Unlike morphine and codeine, which primarily act as analgesics, thebaine exhibits excitatory effects on the central nervous system, suggesting possible uses in treating conditions such as respiratory depression or certain types of pain management where traditional opioids may be contraindicated .

Research indicates that further exploration into thebaine's mechanisms could lead to novel drug formulations that leverage its unique properties while minimizing addictive potential.

Chemical Reactions Analysis

Epimer Formation

Thebaine(1+) can exhibit epimeric behavior in solutions .

  • In solutions with 80% or higher ratios of water, two epimeric forms of thebaine are formed .

  • NMR spectroscopy can detect these epimeric forms, particularly by observing the signals from the 19 carbon and 15 hydrogen environments within the thebaine structure .

  • The presence of two epimeric forms (in an approximate 58:42 ratio) is evident in the 1H NMR spectrum, with signal pairing most obvious for hydrogen environments closer to the bridgehead nitrogen .

  • The exchange rate between epimers is primarily regulated by solvent composition, with water being the dominant mediator, rather than the pH of the solvent .

Biocatalytic Conversion to Codeine

Thebaine can be converted to codeine through biocatalytic processes .

  • E. coli can be engineered to co-express T6ODM and COR for codeine synthesis from thebaine .

  • In a single-cell system, the three-step biosynthetic pathway from thebaine to codeine can occur within a single cell .

  • Thebaine can be completely consumed within 35 minutes, leading to the production of codeine and neopine .

Thebaine(1+) Characteristics

PropertyDescription
Molecular FormulaC19H22NO3+
Molecular Weight312.4 g/mol
DescriptionTrialkylammonium ion resulting from the protonation of the amino group of thebaine. It is a conjugate acid of thebaine .

Solubility

While the provided documents do not explicitly detail the solubility of thebaine(1+), some general solubility rules for ionic compounds may apply :

  • Most salts of group 1 metal cations and ammonium ions are soluble .

  • Most halide ions (Cl−, Br−, and I−) are soluble, with exceptions for those of Ag+, Hg2 2+, and Pb2+ .

  • Most salts of acetate, bicarbonate, nitrate, and chlorate ions are soluble .

  • Most sulfates are soluble, except for those of Ag+, Ba2+, Ca2+, Hg2 2+, Pb2+, and Sr2+ .

  • Carbonates, chromates, phosphates, and sulfides are generally insoluble .

Q & A

Q. How to ensure reproducibility in thebaine extraction protocols?

  • Answer : Follow ’s standards: Detail SC-CO₂ parameters (pressure, temperature, flow rate) in the Experimental section. Provide raw chromatographic data in supplementary files. For novel methods, include step-by-step video protocols or code repositories (e.g., GitHub) .

Data Analysis & Reporting

Q. What criteria determine outliers in thebaine quantitative datasets?

  • Answer : Apply Grubbs’ test (α=0.05) for single outliers or Rosner’s test for multiple outliers. Justify exclusions in the Methods section. Use sensitivity analyses to confirm outlier impact on conclusions .

Q. How to integrate contradictory thebaine data into a cohesive discussion?

  • Answer : Use ’s framework: Compare results with prior studies, highlighting methodological differences (e.g., extraction solvents, assay sensitivity). Propose follow-up experiments (e.g., isoform-specific receptor studies) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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